molecular formula C13H12ClN3 B11865800 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B11865800
M. Wt: 245.71 g/mol
InChI Key: JVVXEQUUTFUWQX-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a naphthalene ring attached to a pyrazole ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Naphthalene Substitution: The naphthalene moiety is introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a naphthalene boronic acid or halide reacts with the pyrazole derivative.

    Amine Substitution:

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where different nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthalene oxides and pyrazole oxides.

    Reduction: Formation of reduced naphthalene and pyrazole derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of the naphthalene and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

5-naphthalen-2-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H3,14,15,16);1H

InChI Key

JVVXEQUUTFUWQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N.Cl

Origin of Product

United States

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